1-Cyclopentene-1-methanol, 2-methyl-
Overview
Description
“1-Cyclopentene-1-methanol, 2-methyl-” is a chemical compound with the molecular formula C7H12O . It is also known by other names such as “(2-methylcyclopenten-1-yl)methanol” and "(2-methylcyclopent-1-en-1-yl)methanol" .
Molecular Structure Analysis
The molecular structure of “1-Cyclopentene-1-methanol, 2-methyl-” consists of a cyclopentene ring with a methyl group attached to one of the carbon atoms and a methanol group attached to another carbon atom . The exact mass of the molecule is 112.088815002 g/mol .
Physical And Chemical Properties Analysis
“1-Cyclopentene-1-methanol, 2-methyl-” has a molecular weight of 112.17 g/mol . It has one hydrogen bond donor count and one hydrogen bond acceptor count . The compound has a rotatable bond count of 1 and a complexity of 114 .
Scientific Research Applications
Photochemistry of Locally Excited and Intramolecular Charge Transfer States
- The study by Steinmetz, Yu, and Li (1994) explores the fluorescence and charge-transfer states of a disilane bearing a cyclic arylethenyl electron acceptor, which could be relevant to the understanding of similar molecular structures like "1-Cyclopentene-1-methanol, 2-methyl-" (Steinmetz, Yu, & Li, 1994).
Synthesis and Crystal Structure Analysis
- Marjani et al. (2009) conducted research on the synthesis of cyclopentenones and analyzed the crystal structure of related compounds, which can provide insights into the structural properties of "1-Cyclopentene-1-methanol, 2-methyl-" (Marjani et al., 2009).
Thermodynamic Analysis in Chemical Industry
- Yao et al. (2015) presented a thermodynamic analysis of the synthesis of cyclopentanol from cyclopentene, highlighting its significance as a chemical intermediate in the industry. This research is applicable to understanding the properties and potential applications of "1-Cyclopentene-1-methanol, 2-methyl-" (Yao et al., 2015).
Catalytic Reactions and Product Formation
- Yao, Shi, and Shi (2009) investigated Lewis-Acid-Catalyzed reactions involving compounds similar to "1-Cyclopentene-1-methanol, 2-methyl-". This study provides insights into how such structures react under specific conditions (Yao, Shi, & Shi, 2009).
Cyclopentannulation and Synthesis
- Hiyama et al. (1981) described a regio- and stereoselective cyclopentannulation process involving ketones and alcohol derivatives. This process can be relevant for understanding the reactions and synthesis mechanisms involving "1-Cyclopentene-1-methanol, 2-methyl-" (Hiyama et al., 1981).
Pyrolytic Decarbonylation
- KasaiMasaji, OdaMasaji, and KitaharaYoshio (1978) researched the pyrolytic decarbonylation of 4-Cyclopentene-1,2,3-trione, which can provide insights into the thermal behavior of related cyclopentene compounds (KasaiMasaji, OdaMasaji, & KitaharaYoshio, 1978).
Safety and Hazards
properties
IUPAC Name |
(2-methylcyclopenten-1-yl)methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-6-3-2-4-7(6)5-8/h8H,2-5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQZJWHWAQRLZFE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CCC1)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80231057 | |
Record name | 1-Cyclopentene-1-methanol, 2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80231057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
81328-62-3 | |
Record name | 1-Cyclopentene-1-methanol, 2-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081328623 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Cyclopentene-1-methanol, 2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80231057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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